![molecular formula C15H23N7O B2649017 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine CAS No. 897619-57-7](/img/structure/B2649017.png)
4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, a morpholine ring, and a methylpiperazine moiety. Its intricate molecular architecture makes it a valuable subject for studies in medicinal chemistry, pharmacology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine typically involves multi-step organic reactionsThe reaction conditions often require the use of solvents like dichloromethane (CH₂Cl₂) and methanol (MeOH), and catalysts such as sodium sulfate (Na₂SO₄) for drying the organic layers .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Purification techniques such as column chromatography and recrystallization are employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions are common, where the morpholine or methylpiperazine groups can be replaced with other functional groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Conducted in acidic or basic media at controlled temperatures.
Reduction: Performed under inert atmosphere to prevent unwanted side reactions.
Substitution: Utilizes polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
One of the primary applications of this compound lies in its potential as an anti-cancer agent. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant inhibitory activity against phosphoinositide 3-kinase (PI3K), an important pathway involved in cancer cell proliferation and survival.
Case Study: PI3K Inhibition
A study demonstrated that modifications to the pyrazolo[3,4-d]pyrimidine scaffold could enhance selectivity and potency against specific PI3K isoforms. The compound was tested alongside various derivatives, revealing that certain substitutions led to improved anti-tumor efficacy in vitro and in vivo models .
Neurological Disorders
The compound also shows promise in treating neurological disorders, particularly those involving dopaminergic signaling pathways. The morpholine moiety is known to enhance blood-brain barrier permeability, making it a suitable candidate for central nervous system (CNS) applications.
Case Study: Dopaminergic Activity
Research has indicated that compounds with similar structures can act as dopamine receptor modulators. In preclinical studies, derivatives exhibited neuroprotective effects and improved cognitive function in animal models of neurodegeneration .
Pharmacological Probes
In addition to therapeutic applications, this compound serves as a valuable pharmacological probe for studying cellular signaling pathways. Its ability to selectively inhibit specific kinases allows researchers to dissect complex biochemical networks involved in cell growth and survival.
Table: Summary of Applications
Application Area | Mechanism of Action | Key Findings |
---|---|---|
Cancer Therapy | PI3K inhibition | Enhanced selectivity and potency against PI3K |
Neurological Disorders | Dopamine receptor modulation | Neuroprotective effects observed |
Pharmacological Probe | Selective kinase inhibition | Useful for studying signaling pathways |
Wirkmechanismus
The mechanism of action of 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazinamide: A well-known anti-tubercular agent with a similar pyrazine core.
Imatinib: A tyrosine kinase inhibitor used in cancer therapy, featuring a piperazine moiety.
LQFM182: A piperazine derivative with anti-inflammatory properties.
Uniqueness
4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine stands out due to its unique combination of structural elements, which confer distinct chemical and biological properties
Biologische Aktivität
The compound 4-(1-methyl-6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)morpholine is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention for its diverse biological activities, particularly in the field of cancer research. This compound is characterized by its complex structure, which includes a morpholine ring and a piperazine moiety, contributing to its pharmacological potential.
Antitumor Activity
Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance, a related compound demonstrated an IC50 value of 2.24 µM against A549 lung cancer cells, indicating potent anti-proliferative activity compared to doxorubicin (IC50 = 9.20 µM) . The mechanism of action involves the induction of apoptosis in cancer cells, with flow cytometric analysis revealing a significant increase in apoptotic cells when treated with low micromolar concentrations of these compounds .
Structure-Activity Relationship (SAR)
The structural modifications on the pyrazolo[3,4-d]pyrimidine scaffold have been crucial in enhancing biological activity. For example, variations in the piperazine substituents have been linked to improved potency against various cancer cell lines. The presence of specific functional groups appears to be pivotal for maintaining or enhancing the anticancer activity .
Study 1: Anticancer Efficacy
A study evaluated several pyrazolo[3,4-d]pyrimidine derivatives, including our compound of interest. The results indicated that compounds with a morpholine ring exhibited enhanced selectivity and potency against tumor cells. The study reported that the compound induced significant apoptosis in A549 cells and inhibited cell migration, highlighting its potential as a therapeutic agent .
Study 2: Dual Inhibition Mechanism
Another investigation focused on the dual inhibition properties of pyrazolo[3,4-d]pyrimidines against EGFR and VEGFR2 pathways. The tested compounds showed IC50 values ranging from 0.3 µM to 24 µM across different cancer models. This dual-target approach suggests that compounds like This compound could be developed into multitarget inhibitors for more effective cancer therapies .
Research Findings Summary Table
Compound | Target Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound 1 | A549 | 2.24 | Induces apoptosis |
Compound 2 | MCF-7 | 1.74 | Inhibits proliferation |
Compound 3 | HepG2 | 9.20 | Apoptosis induction |
Morpholine Derivative | Various | 0.3 - 24 | Dual EGFR/VEGFR2 inhibition |
Eigenschaften
IUPAC Name |
4-[1-methyl-6-(4-methylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N7O/c1-19-3-5-22(6-4-19)15-17-13-12(11-16-20(13)2)14(18-15)21-7-9-23-10-8-21/h11H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGSJQYYXQPTPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=NN3C)C(=N2)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.